N-(2-chlorophenyl)cyclopropanecarboxamide N-(2-chlorophenyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 14371-98-3
VCID: VC15980122
InChI: InChI=1S/C10H10ClNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)
SMILES:
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

N-(2-chlorophenyl)cyclopropanecarboxamide

CAS No.: 14371-98-3

Cat. No.: VC15980122

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)cyclopropanecarboxamide - 14371-98-3

Specification

CAS No. 14371-98-3
Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name N-(2-chlorophenyl)cyclopropanecarboxamide
Standard InChI InChI=1S/C10H10ClNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)
Standard InChI Key GYCVFBXOHKLFHE-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NC2=CC=CC=C2Cl

Introduction

N-(2-Chlorophenyl)cyclopropanecarboxamide is a chemical compound characterized by its unique molecular structure, which includes a cyclopropane ring attached to a carboxamide group and a 2-chlorophenyl substituent. The molecular formula of this compound is C10H10ClNO, with a molecular weight of approximately 195.65 g/mol . This compound is of interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis of N-(2-Chlorophenyl)cyclopropanecarboxamide

The synthesis of N-(2-Chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2-chloroaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity.

Biological Activities and Potential Applications

Research indicates that N-(2-Chlorophenyl)cyclopropanecarboxamide exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's ability to interact with specific biological targets suggests it may modulate enzyme or receptor activities, leading to various therapeutic effects. Preliminary findings suggest that its chlorinated structure enhances binding affinity to certain receptors compared to non-halogenated analogs.

Comparison with Analogous Compounds

Several compounds share structural similarities with N-(2-Chlorophenyl)cyclopropanecarboxamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
N-(4-bromo-2-chlorophenyl)cyclopropanecarboxamideBromo and chloro substituentsEnhanced reactivity due to bromine substituent
N-(5-amino-2-chlorophenyl)cyclopropanecarboxamideAmino group additionPotential for increased biological activity through amino group
N-(2-iodophenyl)cyclopropanecarboxamideIodine substituentDistinct reactivity owing to iodine's larger size
CyclopropanecarboxamideLacks halogen substituentsSimpler structure without additional functional groups

Research Findings and Future Directions

Ongoing studies are exploring the mechanisms of action and efficacy of N-(2-Chlorophenyl)cyclopropanecarboxamide against different biological systems. Research into its pharmacokinetics and toxicity is crucial for understanding its potential as a therapeutic agent. The compound's unique structure and potential biological activities make it an attractive subject for further research in medicinal chemistry and material science.

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